molecular formula C8H7N3O B1323529 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide CAS No. 1086390-83-1

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

Cat. No. B1323529
M. Wt: 161.16 g/mol
InChI Key: JLNLMSPUHPBAFQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide is a heterocyclic compound that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound features a pyrrolopyridine core, which is a fused bicyclic structure consisting of a pyrrole ring joined to a pyridine ring. This core structure is known to interact with various biological targets, making derivatives of 1H-pyrrolo[2,3-b]pyridine of interest in drug discovery and development.

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrolo[2,3-b]pyridine has been explored in several studies. For instance, phenylpyrimidine-carboxamide derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety were designed and synthesized, with variations in the substituents to evaluate their biological activity against cancer cell lines and c-Met kinase . Another study focused on the synthesis of pyrrolidin-5-one-2-carboxamides through a one-pot Ugi reaction followed by a regioselective cyclization, demonstrating the versatility of synthetic approaches to access related structures .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by the presence of a pyrrolopyridine core, which can be modified with various substituents to enhance biological activity. The introduction of specific functional groups and atoms, such as fluorine, has been shown to impact the activity of these compounds . The structure-activity relationships (SARs) derived from these modifications provide insights into the molecular interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives is influenced by the functional groups attached to the core structure. For example, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine led to the formation of a 1H-pyrazole-3-carboxamide derivative, showcasing the reactivity of related heterocyclic carboxamides . Theoretical studies have also been conducted to examine the mechanisms of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[2,3-b]pyridine derivatives, such as solubility and thermal stability, are crucial for their potential therapeutic applications. Modifications to the heterocyclic scaffold have been made to improve physicochemical parameters like aqueous solubility while retaining high in vitro potency . The introduction of specific substituents can also influence the solubility and thermal properties of the resulting compounds, as seen in the synthesis of new polyamides based on pyridine derivatives .

Scientific Research Applications

Application in Cancer Therapy

  • Summary of the Application : 1H-Pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
  • Methods of Application : The specific derivative compound 4h was found to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
  • Results or Outcomes : Compound 4h exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively .

Application in Diabetes Treatment

  • Summary of the Application : Compounds similar to 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide have been found to reduce blood glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The efficacy of these compounds to reduce blood glucose may be beneficial in conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Future Directions

The future directions for the research on 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide could involve further development of 1H-Pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This could potentially lead to new therapeutic strategies for various types of tumors .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7(12)5-1-3-10-8-6(5)2-4-11-8/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLMSPUHPBAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634702
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo[2,3-b]pyridine-4-carboxamide

CAS RN

1086390-83-1
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MM Rafeeq, AF Nahhas, N Binothman… - Journal of …, 2023 - Taylor & Francis
The pandemic that started in 2020 left us with so much information about viruses and respiratory diseases, and the cause behind it was severe acute respiratory syndrome coronavirus-…
Number of citations: 3 www.tandfonline.com
Y Xing, J Zuo, P Krogstad, ME Jung - Journal of Medicinal …, 2018 - ACS Publications
A series of novel pyrazolopyridine compounds have been designed and prepared by a general synthetic route. Their activities against the replication of poliovirus-1, EV-A71, and CV-B3 …
Number of citations: 45 pubs.acs.org
X Jiang, C Liu, M Zou, H Xie, T Lin, W Lyu, J Xu… - European journal of …, 2021 - Elsevier
Acetylcholinesterase (AChE) inhibitors are currently the first-line drugs approved by the FDA for the treatment of Alzheimer's disease (AD). However, a short effective-window limits their …
Number of citations: 10 www.sciencedirect.com
F Vallée, C Carrez, F Pilorge, A Dupuy… - Journal of medicinal …, 2011 - ACS Publications
A novel class of heat shock protein 90 (Hsp90) inhibitors was developed after a low throughput screen (LTS) of a focused library containing approximately 21K compounds selected by …
Number of citations: 49 pubs.acs.org
K Jansen, L Heirbaut, R Verkerk… - Journal of medicinal …, 2014 - ACS Publications
Fibroblast activation protein (FAP) is a serine protease related to dipeptidyl peptidase IV (DPPIV). It has been convincingly linked to multiple disease states involving remodeling of the …
Number of citations: 176 pubs.acs.org
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org
PCE TAIWANG, D PICARD - Inhibitors of Molecular Chaperones …, 2013 - books.google.com
After being synthesized on ribosomes as linear amino acid chains, proteins need to be folded into their native states, a dynamic equilibrium of closely related three-dimensional …
Number of citations: 0 books.google.com

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